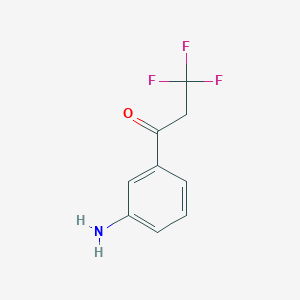

1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-one

Description

Properties

IUPAC Name |

1-(3-aminophenyl)-3,3,3-trifluoropropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)5-8(14)6-2-1-3-7(13)4-6/h1-4H,5,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHOVHPZGIAIOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-one typically involves the reaction of 3-aminophenyl derivatives with trifluoromethyl ketones under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 3-aminophenyl compounds react with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The carbonyl group can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or nitric acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted trifluoromethyl derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-one serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex organic molecules through various reactions such as Friedel-Crafts acylation and nucleophilic substitutions.

Reactivity and Derivatives

- The compound can undergo oxidation to form nitro derivatives and reduction to yield alcohol derivatives. Substitution reactions can produce various trifluoromethyl derivatives, expanding its utility in synthetic chemistry.

Biological Research

Biochemical Probes

- Due to its unique structural features, 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-one is investigated as a biochemical probe. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group enhances lipophilicity, facilitating interactions with lipid membranes.

Potential Therapeutic Properties

- Research indicates potential therapeutic applications including anti-inflammatory and antimicrobial activities. The compound's interaction with specific molecular targets may modulate enzyme and receptor activities, leading to diverse biological effects .

Medicinal Chemistry

Antibacterial Activity

- Studies have highlighted the antibacterial properties of fluorinated compounds similar to 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-one. For instance, fluorinated imines and hydrazones have shown significant activity against various Gram-positive and Gram-negative bacteria . This underscores the potential of 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-one in developing new antibacterial agents.

Cancer Research

- The compound is also being explored for its anticancer properties. Preliminary studies suggest that it could exhibit significant efficacy against human tumor cells, making it a candidate for further development in cancer therapeutics .

Industrial Applications

Advanced Materials Development

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Halogenated derivatives (Cl, Br) and electron-withdrawing groups (e.g., benzodioxolyl) generally exhibit higher melting points compared to alkyl-substituted analogs like the mesityl derivative . The amino group in the target compound may reduce crystallinity due to hydrogen bonding or increased polarity.

- Synthesis Yields: Electron-rich aromatic rings (e.g., mesityl) or activated systems (benzodioxolyl) yield higher product purity (77–82%) compared to halogenated substrates (e.g., 16% for 2,4-dichlorophenyl derivative ). The meta-amino group may require protective strategies (e.g., acetylation) to prevent side reactions during synthesis .

Spectral and Electronic Characteristics

¹⁹F NMR Shifts

The trifluoromethyl group in all analogs resonates near δ -62.44 ppm (triplet, J ≈ 9.8 Hz), indicating minimal electronic perturbation from substituent variations . This consistency suggests the CF₃ group’s electronic environment remains stable across derivatives.

¹³C NMR and Carbonyl Reactivity

The carbonyl carbon in 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-one appears at δ 188.52 ppm (q, JC-F = 2.6 Hz), slightly deshielded compared to non-fluorinated ketones due to the electron-withdrawing CF₃ group .

Biological Activity

1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-one is an organic compound notable for its unique structure that includes an amino group attached to a phenyl ring and a trifluoromethyl group linked via a propanone. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

The compound's structure allows it to participate in various chemical reactions, such as oxidation and reduction, which can modify its biological activity. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group enhances lipophilicity, facilitating interactions with lipid membranes .

The biological activity of 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-one is primarily attributed to its interactions with specific molecular targets:

- Hydrogen Bonding : The amino group can establish hydrogen bonds with proteins and nucleic acids, potentially influencing enzyme activity and receptor binding.

- Lipophilicity : The trifluoromethyl group increases the compound's affinity for lipid environments, which may enhance its cellular uptake and bioavailability.

Antimicrobial Activity

Research indicates that 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-one exhibits antimicrobial properties. Preliminary studies have demonstrated its effectiveness against various bacterial strains. For instance, compounds with similar structures have shown moderate activity against both Gram-positive and Gram-negative bacteria in disc diffusion assays .

Anticancer Potential

There is emerging interest in the compound's role as a potential anticancer agent. Its ability to interact with cellular pathways involved in cancer proliferation suggests that it could serve as a lead compound for further development in cancer therapeutics. Studies on related compounds have shown that modifications to the amino and trifluoromethyl groups can significantly alter their efficacy against cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activity of fluorinated compounds similar to 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-one:

- Study on Antibacterial Activity : A study evaluated the antibacterial effects of fluorinated aldimines and hydrazones, revealing that compounds with similar structural motifs exhibited significant inhibition against pathogens like E. coli and S. aureus. These findings suggest that the trifluoromethyl group may enhance antibacterial properties through increased membrane permeability .

- Anticancer Research : Research involving polo-like kinase (PLK4) inhibitors has highlighted the importance of structural modifications in enhancing anticancer efficacy. While specific data on 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-one is sparse, the insights from these studies underscore the potential for fluorinated compounds to impact cancer treatment strategies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Aminophenyl)-3,3,3-trifluoropropan-1-one | Similar amino group position | Moderate antibacterial activity |

| 1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one | Different carbon chain length | Investigated for biochemical probing |

| 1-(2-Aminophenyl)-2,2,2-trifluoroethan-1-one | Altered amino group position | Potentially lower activity |

Q & A

Q. What are the optimal synthetic routes for 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-one, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis of trifluoropropanone derivatives typically involves Friedel-Crafts acylation or nucleophilic substitution. For example, analogous compounds like 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-one are synthesized via ketone formation using trifluoroacetyl chloride and aryl precursors under anhydrous conditions . Optimization includes:

- Catalysts : Lewis acids (e.g., AlCl₃) for electrophilic aromatic substitution.

- Temperature : Controlled heating (60–80°C) to prevent decomposition.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-one, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹⁹F NMR : Detects trifluoromethyl groups (δ ≈ -60 to -70 ppm).

- ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm) and amine protons (δ 2.5–5.0 ppm, depending on exchange rate).

- IR Spectroscopy : C=O stretching (~1700 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 219.1 (C₉H₈F₃NO⁺) .

Advanced Research Questions

Q. How does the introduction of the 3-aminophenyl group influence the electronic properties and reactivity of the trifluoropropanone core compared to halogenated analogs?

- Methodological Answer : The electron-donating NH₂ group increases electron density on the aromatic ring, altering reactivity in electrophilic substitutions. Computational studies (e.g., DFT) can map charge distribution and predict regioselectivity. Compare with halogenated analogs (e.g., 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-one ):

| Substituent | Hammett σ Value | Effect on C=O Reactivity |

|---|---|---|

| -NH₂ (3-position) | -0.16 | Increased nucleophilicity |

| -Cl (4-position) | +0.23 | Decreased nucleophilicity |

Q. What strategies can mitigate conflicting data regarding the compound’s solubility and stability under physiological conditions?

- Methodological Answer :

- Solubility : Use co-solvents (e.g., DMSO ≤10%) or cyclodextrin inclusion complexes.

- Stability : Conduct pH-dependent degradation studies (pH 2–9, 37°C) with HPLC monitoring. For analogs like 3,3,3-trifluoro-1-(4-fluorophenyl)propan-1-amine, stability in plasma correlates with trifluoromethyl group resistance to hydrolysis .

Q. How can in silico modeling predict the binding interactions of 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-one with potential biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., kinases) or receptors. The trifluoromethyl group enhances hydrophobic binding, while the NH₂ group forms hydrogen bonds.

- MD Simulations : Analyze binding stability (RMSD <2 Å over 100 ns) in explicit solvent models .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity, and what industrial techniques can address these issues?

- Methodological Answer :

- Challenges : Racemization during prolonged heating; by-product formation.

- Solutions :

- Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINAP) with transition metals (Pd, Cu) .

- Continuous Flow Reactors : Minimize thermal degradation and improve yield (>85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.